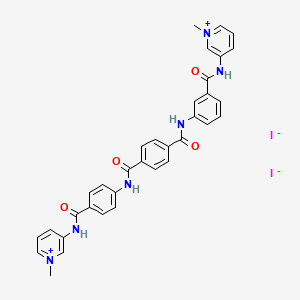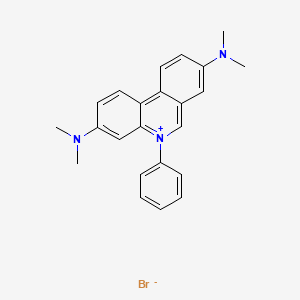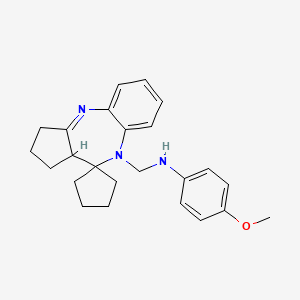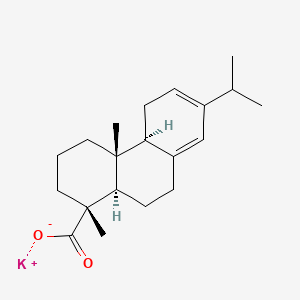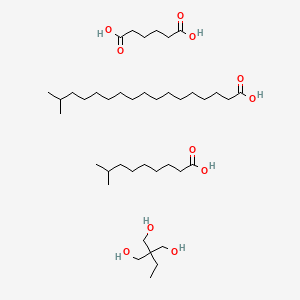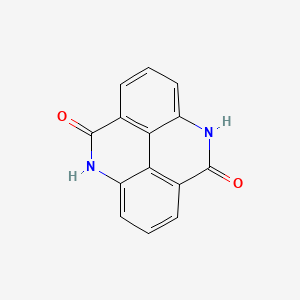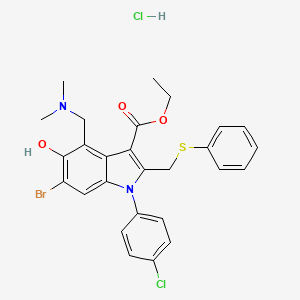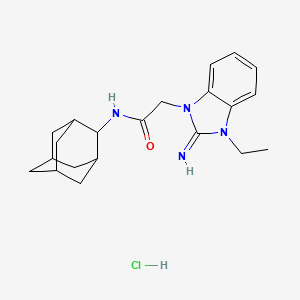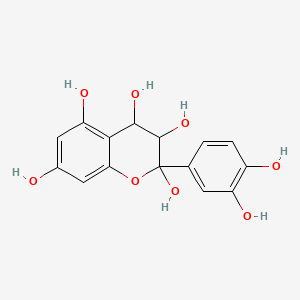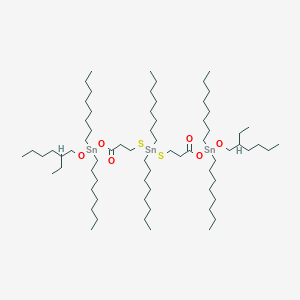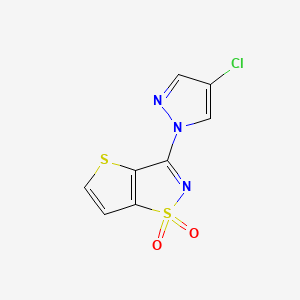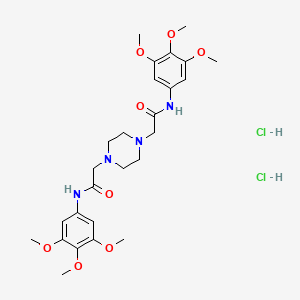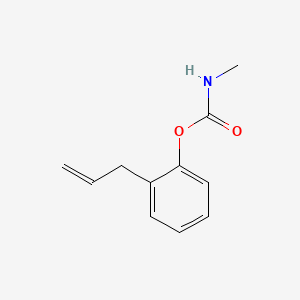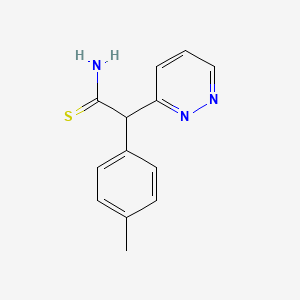
alpha-(4-Methylphenyl)-3-pyridazineethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide is a chemical compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound also features a thioamide group and a 4-methylphenyl group attached to the pyridazine ring. Due to its unique structure, this compound has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of alpha-(4-Methylphenyl)-3-pyridazineethanethioamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate followed by cyclization with sulfur-containing reagents can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can lead to the formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, in the industry, it can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of alpha-(4-Methylphenyl)-3-pyridazineethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Alpha-(4-Methylphenyl)-3-pyridazineethanethioamide can be compared with other similar compounds, such as other pyridazine derivatives. Similar compounds include alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide and alpha-(4-Methoxyphenyl)-3-pyridazineethanethioamide. These compounds share a similar core structure but differ in the substituents attached to the pyridazine ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
81102-57-0 |
|---|---|
Formule moléculaire |
C13H13N3S |
Poids moléculaire |
243.33 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-2-pyridazin-3-ylethanethioamide |
InChI |
InChI=1S/C13H13N3S/c1-9-4-6-10(7-5-9)12(13(14)17)11-3-2-8-15-16-11/h2-8,12H,1H3,(H2,14,17) |
Clé InChI |
AVUNMTCUAOCELG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=NN=CC=C2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



